H4 Receptor Binding Affinity (Ki): 7-Bromo vs. 5-Chloro, 5-Bromo, and Unsubstituted Indole Comparators
The target compound (7-Br) exhibits a Ki of 61 nM for the recombinant human histamine H4 receptor, measured by displacement of [³H]histamine in SK-N-MC cells [1]. This affinity is 15.3-fold weaker than the 5-chloro reference antagonist JNJ-7777120 (Ki = 4 nM) and 7.6-fold weaker than the 5-bromo analog (Ki = 8 nM), both measured under the same assay conditions [2]. It is 3.6-fold weaker than the unsubstituted parent indole (Ki = 17 nM) [2]. Compared with the 7-amino congener (Ki = 8 nM), the 7-bromo compound is 7.6-fold less potent, indicating that at the 7-position, amino substitution is more favorable for affinity than bromo [3]. The 5,7-difluoro analog (Ki = 14 nM) also outperforms the 7-bromo compound by 4.4-fold [4].
| Evidence Dimension | H4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 61 nM |
| Comparator Or Baseline | JNJ-7777120 (5-Cl): 4 nM; 5-Br analog: 8 nM; Unsubstituted parent: 17 nM; 7-NH₂ analog: 8 nM; 5,7-diF analog: 14 nM |
| Quantified Difference | 15.3-fold weaker vs. 5-Cl; 7.6-fold weaker vs. 5-Br; 3.6-fold weaker vs. unsubstituted; 7.6-fold weaker vs. 7-NH₂; 4.4-fold weaker vs. 5,7-diF |
| Conditions | [³H]histamine displacement, recombinant human H4 receptor expressed in SK-N-MC cells |
Why This Matters
The 61 nM Ki defines a distinct affinity tier that is useful for experiments requiring moderate H4 receptor occupancy—lower than the ultra-potent 5-substituted antagonists but sufficient to engage the receptor at pharmacologically relevant concentrations, making it a valuable tool for probing concentration-dependent H4 pharmacology without complete receptor saturation at low doses.
- [1] BindingDB entry BDBM50133015 for (7-Bromo-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone (CHEMBL128252). Ki = 61 nM. Displacement of [³H]histamine from recombinant human histamine H4 receptor in SK-N-MC cells. View Source
- [2] Venable, J. D. et al. (2005). J. Med. Chem. 48(26), 8289–8298. Table 1 reports Ki values for indole-substituted analogs: compound 4 (unsubstituted) Ki = 17 nM; compound 7 (5-Br) Ki = 8 nM; compound 8 (5-Cl, JNJ-7777120) Ki = 4 nM; compound 9 (5-F) Ki = 6 nM. View Source
- [3] BindingDB entry BDBM50133004 for (7-Amino-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone (CHEMBL129540). Ki = 8 nM. Displacement of [³H]histamine from recombinant human histamine H4 receptor in SK-N-MC cells. View Source
- [4] BindingDB entry BDBM50133019 for (5,7-Difluoro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone (CHEMBL129444). Ki = 14 nM. Displacement of [³H]-histamine from the recombinant human histamine H4 receptor. View Source
